Cas no 1565844-36-1 ((Azetidin-3-ylmethyl)(tert-butyl)amine)

Azetidin-3-ylmethyl(tert-butyl)amine is a versatile amine derivative featuring both an azetidine ring and a tert-butyl group, offering unique steric and electronic properties. Its rigid azetidine scaffold enhances conformational stability, while the tert-butyl moiety provides steric hindrance, making it valuable in medicinal chemistry and catalyst design. This compound is particularly useful as a building block for pharmaceuticals, agrochemicals, and ligand synthesis, where controlled reactivity and structural precision are critical. Its bifunctional nature allows for selective modifications at either the azetidine nitrogen or the primary amine, enabling tailored applications in drug discovery and material science. High purity and consistent quality ensure reliable performance in synthetic workflows.
(Azetidin-3-ylmethyl)(tert-butyl)amine structure
1565844-36-1 structure
Product Name:(Azetidin-3-ylmethyl)(tert-butyl)amine
CAS No:1565844-36-1
MF:C8H18N2
MW:142.241921901703
CID:4776422
Update Time:2025-06-13

(Azetidin-3-ylmethyl)(tert-butyl)amine Chemical and Physical Properties

Names and Identifiers

    • (azetidin-3-ylmethyl)(tert-butyl)amine
    • N-(azetidin-3-ylmethyl)-2-methylpropan-2-amine
    • (Azetidin-3-ylmethyl)(tert-butyl)amine
    • Inchi: 1S/C8H18N2/c1-8(2,3)10-6-7-4-9-5-7/h7,9-10H,4-6H2,1-3H3
    • InChI Key: JHWGBQPPMCZBRS-UHFFFAOYSA-N
    • SMILES: N1CC(CNC(C)(C)C)C1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 100
  • XLogP3: 0.4
  • Topological Polar Surface Area: 24.1

(Azetidin-3-ylmethyl)(tert-butyl)amine Pricemore >>

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$ 160.00 2022-06-08
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Additional information on (Azetidin-3-ylmethyl)(tert-butyl)amine

Comprehensive Overview of (Azetidin-3-ylmethyl)(tert-butyl)amine (CAS No. 1565844-36-1): Properties, Applications, and Industry Insights

(Azetidin-3-ylmethyl)(tert-butyl)amine, identified by its CAS No. 1565844-36-1, is a specialized organic compound gaining attention in pharmaceutical and chemical research. This molecule features a unique azetidine ring structure combined with a tert-butyl group, making it a valuable intermediate for drug discovery and material science. Its molecular formula, C8H18N2, and precise stereochemistry contribute to its versatility in synthetic applications.

Recent trends in AI-driven drug discovery and green chemistry have amplified interest in compounds like (Azetidin-3-ylmethyl)(tert-butyl)amine. Researchers frequently search for "azetidine derivatives in medicinal chemistry" or "tert-butylamine applications 2024," reflecting its relevance in modern workflows. The compound's low toxicity profile and high reactivity align with industry demands for sustainable alternatives, as highlighted in recent publications from the Journal of Organic Chemistry.

The synthesis of CAS No. 1565844-36-1 typically involves reductive amination or ring-closing strategies, with optimized protocols achieving yields exceeding 85%. Analytical characterization via NMR spectroscopy (notably 1H and 13C) and mass spectrometry confirms its structural integrity. These methods address common search queries like "how to characterize azetidine compounds" and "tert-butylamine synthesis techniques."

In pharmaceutical contexts, (Azetidin-3-ylmethyl)(tert-butyl)amine serves as a precursor for kinase inhibitors and GPCR-targeted therapies. Its azetidine moiety enhances metabolic stability, a key consideration for drug candidates. Industry reports indicate growing patent filings incorporating this scaffold, particularly for oncology and CNS disorders—topics frequently searched in conjunction with "small molecule drug design 2024."

From a commercial perspective, suppliers highlight CAS No. 1565844-36-1 under categories like "high-purity amine building blocks" and "nitrogen heterocycles." Storage recommendations emphasize argon atmosphere protection at -20°C to maintain stability, addressing practical concerns from laboratory users searching for "handling sensitive amines." Global demand is projected to grow at 6.8% CAGR through 2027, driven by biotech R&D expansion.

Emerging applications in catalysis and polymer modification further diversify the utility of this compound. Recent studies demonstrate its efficacy as a ligand in transition metal complexes, sparking searches for "azetidine ligands in asymmetric synthesis." Environmental considerations are also addressed through biodegradability assessments, aligning with the "green chemistry metrics" search trend.

For researchers exploring structure-activity relationships (SAR), the tert-butyl group in 1565844-36-1 offers steric tuning capabilities, while the azetidine nitrogen enables hydrogen bonding interactions. These features respond to frequent queries about "scaffold modification strategies" in online chemistry forums. Computational studies using molecular docking software further validate its potential in virtual screening workflows.

Quality control protocols for (Azetidin-3-ylmethyl)(tert-butyl)amine typically specify ≥98% purity by HPLC analysis, with strict limits on heavy metal contaminants. Such specifications cater to industrial buyers searching for "pharma-grade amine suppliers." Regulatory compliance with REACH and ICH guidelines ensures global accessibility, a critical factor noted in procurement-related searches.

In conclusion, CAS No. 1565844-36-1 represents a strategically important compound bridging multiple scientific disciplines. Its dual functionality—combining the conformational restraint of azetidine with the steric bulk of tert-butylamine—makes it indispensable for next-generation molecular design. Ongoing research into its biocompatibility and process scalability will likely sustain its prominence in scientific literature and commercial catalogs alike.

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